molecular formula C4H7F2N B12819688 (3S,4S)-3,4-difluoropyrrolidine

(3S,4S)-3,4-difluoropyrrolidine

Cat. No.: B12819688
M. Wt: 107.10 g/mol
InChI Key: PHFTVEADDMICLE-IMJSIDKUSA-N
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Description

(3S,4S)-3,4-Difluoropyrrolidine is a fluorinated pyrrolidine derivative with stereochemical specificity at the 3rd and 4th positions of the pyrrolidine ring. Its molecular formula is C₄H₈ClF₂N (as a hydrochloride salt), with a molecular weight of 143.56 g/mol (CAS: 1279037-05-6) . The compound is stored under inert conditions (2–8°C) due to its sensitivity, and its stereochemistry is critical for interactions in biological systems, such as enzyme binding or receptor modulation . The hydrochloride salt form enhances aqueous solubility, a common strategy to improve bioavailability in drug development .

Properties

Molecular Formula

C4H7F2N

Molecular Weight

107.10 g/mol

IUPAC Name

(3S,4S)-3,4-difluoropyrrolidine

InChI

InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2/t3-,4-/m0/s1

InChI Key

PHFTVEADDMICLE-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)F)F

Canonical SMILES

C1C(C(CN1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-difluoropyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric addition of fluorine atoms to a pyrrolidine precursor. This can be achieved through various fluorination reactions, such as electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) or nucleophilic fluorination using diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to achieve high enantioselectivity. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of undesired by-products.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-difluoropyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as azides or nitriles.

Scientific Research Applications

(3S,4S)-3,4-difluoropyrrolidine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.

    Industry: this compound is used in the production of agrochemicals and pharmaceuticals, where its chiral properties are advantageous.

Mechanism of Action

The mechanism of action of (3S,4S)-3,4-difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Fluorinated Pyrrolidine Derivatives and Activity
Compound Substituents Biological Context Key Findings Reference
(3S,4S)-3,4-Difluoropyrrolidine 3,4-difluoro Kinase inhibition (e.g., Akt) Comparable potency to lead compound 4 in kinase inhibition studies .
3,3-Difluoropyrrolidine 3,3-difluoro Plasmodium LDH inhibition Tested at 1 mM against Pk-LDH; activity data pending .
3,3,4,4-Tetrafluoropyrrolidine 3,3,4,4-tetrafluoro Kinase inhibition Retained potency similar to (3S,4S)-difluoro analog .
D-Proline derivative Proline substitution Kinase inhibition 9-fold potency drop vs. pyrrolidine-based analogs .

Insights :

  • Fluorine Position: The 3,4-difluoro configuration in (3S,4S)-difluoropyrrolidine balances steric and electronic effects, maintaining potency in kinase inhibition.
  • Rigidity vs. Flexibility : Substitution with D-proline (compound 31) reduces potency, likely due to altered ring conformation disrupting target binding .

Stereochemical Variations

Enantiomeric differences profoundly affect biological interactions:

Table 2: Stereochemical Variants
Compound Configuration Biological Relevance Reference
This compound 3S,4S Preferred in kinase inhibitors (e.g., Hu7691 derivatives) .
(3R,4R)-3,4-Difluoropyrrolidine 3R,4R Commercially available; activity data not reported .
(3S,4R)-rel-3,4-Difluoropyrrolidine 3S,4R Similarity score 0.92 vs. (3S,4S) isomer; activity uncharacterized .

Insights :

  • The (3S,4S) configuration is prioritized in drug discovery for its stereocomplementarity with target proteins, as seen in Akt inhibitors like Hu7691 .

Insights :

  • 3,3-Difluoropyrrolidine benefits from a well-optimized, economical synthesis , whereas the (3S,4S) isomer’s preparation may require costly enantioselective steps.

Insights :

  • Both compounds require careful handling, but the (3S,4S) isomer’s hazards are well-documented .

Biological Activity

(3S,4S)-3,4-difluoropyrrolidine is a fluorinated pyrrolidine derivative notable for its unique stereochemistry and potential biological activities. This compound has garnered attention in medicinal chemistry due to its enhanced lipophilicity and metabolic stability, which are attributed to the incorporation of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring. The following sections will detail its biological activity, mechanisms of action, and applications in research and drug development.

The molecular formula of this compound is C4H7F2NC_4H_7F_2N, with a molecular weight of approximately 107.1 g/mol. The compound is synthesized through stereoselective fluorination processes that yield various derivatives depending on reaction conditions. Common methods include asymmetric synthesis techniques that utilize copper-catalyzed reactions to achieve high enantiomeric purity .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances binding affinity due to:

  • Hydrogen Bonding : The electronegative fluorine atoms can form strong hydrogen bonds with biological targets.
  • Dipole Interactions : Fluorine's high electronegativity contributes to dipole interactions that can stabilize ligand-receptor complexes.

These interactions have been shown to modulate enzyme activity, particularly in pathways related to cancer and neurological disorders .

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of various enzymes, including:

  • Dipeptidyl Peptidase-4 (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. Compounds incorporating difluoropyrrolidine have demonstrated selectivity for DPP-IV over other enzymes .
  • Dual Leucine Zipper Kinase (DLK) : Research indicates that this compound may inhibit DLK activity, which is involved in neuronal signaling pathways.

Case Studies

  • DPP-IV Inhibition : A study demonstrated that analogs containing this compound showed promising results in reducing blood glucose levels in diabetic models. The compound exhibited an effective dose (ED50) of 0.04 mg/kg/day in cholesterol-fed hamsters, highlighting its potential therapeutic applications in managing diabetes .
  • Neuroprotective Effects : In another study focusing on neurodegenerative conditions, this compound was found to modulate signaling pathways that protect neuronal cells from apoptosis. This suggests a possible role in developing treatments for diseases like Alzheimer's .

Comparative Analysis

The unique stereochemistry of this compound distinguishes it from other fluorinated pyrrolidines. A comparative analysis highlights the following differences:

CompoundStereochemistryDPP-IV InhibitionNeuroprotective Potential
This compound(3S,4S)YesYes
3,3-Difluoropyrrolidine(R/S)ModerateNo
2,2-Difluoropyrrolidine(R/S)LowNo

This table illustrates the enhanced biological activities associated with the specific stereochemical configuration of this compound.

Applications in Research

The compound is utilized extensively in medicinal chemistry as a building block for synthesizing biologically active molecules. Its applications include:

  • Drug Development : As a scaffold for designing enzyme inhibitors.
  • Biological Studies : To investigate protein-ligand interactions and enzyme mechanisms due to its chiral properties .
  • Agrochemicals : Serving as an intermediate in the synthesis of various agrochemical products.

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